N-(2-methylpropyl)-N'-(propan-2-yl)ethanediamide
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Overview
Description
N-(2-methylpropyl)-N’-(propan-2-yl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of N-(2-methylpropyl)-N’-(propan-2-yl)ethanediamide includes a 2-methylpropyl group and a propan-2-yl group attached to the nitrogen atoms of the amide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-N’-(propan-2-yl)ethanediamide typically involves the reaction of ethanediamine with appropriate alkylating agents. One common method is the reaction of ethanediamine with 2-methylpropyl chloride and propan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of N-(2-methylpropyl)-N’-(propan-2-yl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or other electrophiles can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-N’-(propan-2-yl)ethanediamide would depend on its specific interactions with molecular targets. These interactions could involve binding to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethylethanediamide: Similar structure but with methyl groups instead of 2-methylpropyl and propan-2-yl groups.
N,N’-diethylethanediamide: Contains ethyl groups instead of the specific alkyl groups in N-(2-methylpropyl)-N’-(propan-2-yl)ethanediamide.
Uniqueness
N-(2-methylpropyl)-N’-(propan-2-yl)ethanediamide is unique due to the specific arrangement of its alkyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness can make it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(2-methylpropyl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)5-10-8(12)9(13)11-7(3)4/h6-7H,5H2,1-4H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNDRUCRAGIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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